molecular formula C25H21N3O3S B149068 Tetramethylrhodamine isothiocyanate CAS No. 80724-20-5

Tetramethylrhodamine isothiocyanate

Cat. No.: B149068
CAS No.: 80724-20-5
M. Wt: 443.5 g/mol
InChI Key: OBYNJKLOYWCXEP-UHFFFAOYSA-N
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Description

Tetramethylrhodamine isothiocyanate is a bright orange-fluorescent dye that is commonly used in various scientific applications. It is particularly known for its use in cellular imaging, where it is conjugated to antibodies and proteins. This compound is highly valued for its photostability and brightness, making it an essential tool in fluorescence microscopy .

Preparation Methods

Tetramethylrhodamine isothiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with thiophosgene to produce the isothiocyanate derivative. This reaction typically requires anhydrous conditions and is carried out in an organic solvent such as dichloromethane. The product is then purified through column chromatography to obtain the desired compound .

In industrial settings, the production of this compound often involves large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Tetramethylrhodamine isothiocyanate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYNJKLOYWCXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399568
Record name Tetramethylrhodamine isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80724-20-5
Record name Tetramethylrhodamine-6-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylrhodamine isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethylrhodamine isothiocyanate
Reactant of Route 2
Tetramethylrhodamine isothiocyanate
Reactant of Route 3
Reactant of Route 3
Tetramethylrhodamine isothiocyanate
Reactant of Route 4
Reactant of Route 4
Tetramethylrhodamine isothiocyanate
Reactant of Route 5
Tetramethylrhodamine isothiocyanate
Reactant of Route 6
Tetramethylrhodamine isothiocyanate

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